8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one
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Overview
Description
8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is a chemical compound belonging to the benzoxepine family Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring This particular compound is characterized by the presence of a bromine atom at the 8th position and a ketone group at the 4th position of the oxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydrobenzo[b]oxepin-4(5H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions . The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 8th position of the oxepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 8-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state oxepin derivatives.
Reduction: 8-Bromo-2,3-dihydrobenzo[b]oxepin-4-ol.
Substitution: Various substituted benzoxepin derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzoxepine derivatives and other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparison with Similar Compounds
8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one can be compared with other similar compounds such as:
Dibenzoxepin: A tricyclic compound used as a parent structure for certain drugs like doxepin.
2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl derivatives: Compounds with similar structural features but containing sulfur instead of oxygen.
2,3-Dihydrobenzo[b]oxepines: Compounds with various substituents at different positions on the oxepine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Biological Activity
8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available literature on its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Properties
Several studies have investigated the anticancer properties of derivatives related to this compound. Notably, compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines.
Cytotoxicity Data
A recent study reported the growth inhibition (GI50) values for several benzoxepin derivatives, including those structurally similar to this compound:
Compound | GI50 (nM) | Cell Line Tested |
---|---|---|
6b (hydroxyl-substituted) | 1.5 | HCT116 |
6d (bromine-substituted) | 170 | HCT116 |
6g (butynol-substituted) | 250 | HCT116 |
CA-4 | 2 | Multiple lines |
isoCA-4 | 3 | Multiple lines |
The compound 6b exhibited the most potent activity with a GI50 of 1.5 nM, indicating strong antiproliferative properties comparable to known chemotherapeutics like CA-4 and isoCA-4 .
The mechanism through which these compounds exert their anticancer effects appears to involve the disruption of microtubule dynamics. Inhibition of tubulin assembly was noted with IC50 values ranging from 3.2 to 3.9 µM for various derivatives, which is approximately twice as potent as isoCA-4 .
Apoptosis Induction
Further investigations into the apoptotic potential of these compounds revealed that treatment with compound 6b resulted in a significant dose-dependent increase in caspase activity in cancer cell lines such as HCT116 and H1299. This suggests that the compound not only inhibits cell proliferation but also induces programmed cell death .
Structure-Activity Relationship (SAR)
The SAR studies highlight that specific substitutions on the benzoxepin structure significantly influence biological activity:
- Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances cytotoxicity.
- Bromine Substitution : The introduction of bromine at the 8-position also contributes to increased potency.
- Functional Groups : Variations in side chains (like butynol) affect both the cytotoxicity and selectivity towards different cancer cell lines.
Case Studies
In one notable case study, a series of benzoxepins were tested against K562 and MDA-MB cancer cell lines. The results indicated that compounds with hydroxyl and amino substitutions exhibited remarkable cytotoxic effects, reinforcing the importance of functional group positioning in enhancing biological activity .
Properties
IUPAC Name |
8-bromo-3,5-dihydro-2H-1-benzoxepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-2-1-7-5-9(12)3-4-13-10(7)6-8/h1-2,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMHNEYQGFHYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CC1=O)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.